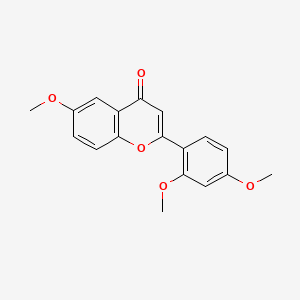

6,2',4'-Trimethoxyflavone

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(2,4-dimethoxyphenyl)-6-methoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O5/c1-20-11-5-7-16-14(8-11)15(19)10-18(23-16)13-6-4-12(21-2)9-17(13)22-3/h4-10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUWFDVDASNSUKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC(=CC2=O)C3=C(C=C(C=C3)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80350974 | |

| Record name | 6,2',4'-trimethoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

720675-90-1 | |

| Record name | 6,2',4'-trimethoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 720675-90-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

6,2',4'-Trimethoxyflavone: A Technical Guide to its Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,2',4'-Trimethoxyflavone is a member of the polymethoxyflavone (PMF) subclass of flavonoids, characterized by the presence of three methoxy (B1213986) groups at positions 6, 2', and 4' of the flavone (B191248) backbone. While the broader class of polymethoxyflavones has garnered significant scientific interest for their diverse pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective effects, specific research on the 6,2',4'-isomer is still emerging. This technical guide provides a comprehensive overview of the current knowledge on this compound, focusing on its potential natural sources, methods for its isolation and synthesis, and its known biological activities, particularly its role as an antagonist of the Aryl Hydrocarbon Receptor (AHR). This document aims to serve as a valuable resource for researchers investigating the therapeutic potential of this specific polymethoxyflavone.

Natural Sources and Abundance

While the natural occurrence of a wide variety of polymethoxyflavones is well-documented, particularly in Citrus species and Kaempferia parviflora (black ginger), the specific identification of this compound in natural sources is not definitively established in the reviewed literature. A close isomer, 6,2',3'-trimethoxyflavone, has been identified in Brazilian orange essential oil, suggesting that citrus essential oils are a promising, albeit unconfirmed, source for the 6,2',4'-isomer as well[1]. Further phytochemical analysis, such as GC-MS and HPLC, of various citrus essential oils and other plants rich in PMFs is required to confirm the natural presence and quantify the abundance of this compound.

Table 1: Quantitative Data of Related Polymethoxyflavones in Natural Sources

| Compound | Natural Source | Plant Part | Concentration/Yield | Reference |

| 6,2',3'-Trimethoxyflavone | Brazilian Orange Essential Oil | Peel | Not specified | [1] |

| Various Polymethoxyflavones | Citrus Peels | Peel | Varies | |

| Various Methoxyflavones | Kaempferia parviflora | Rhizome | Varies | [2][3][4] |

| Various Flavones | Artemisia Species | Aerial Parts | Varies | [5][6] |

Isolation and Synthesis

Due to the lack of a confirmed natural source with a validated isolation protocol for this compound, researchers often rely on chemical synthesis to obtain this compound for biological studies. A general protocol for the isolation of polymethoxyflavones from citrus essential oil is also provided as a starting point for researchers who wish to explore its potential natural extraction.

Synthetic Protocol for this compound

The synthesis of this compound can be achieved through multi-step organic synthesis. A plausible synthetic route is outlined below, based on established methods for flavone synthesis.

Experimental Workflow for Synthesis of this compound

Caption: Synthetic workflow for this compound.

Detailed Synthetic Protocol:

-

Step 1: Synthesis of (E)-1-(2,5-dihydroxyphenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one (Chalcone Intermediate)

-

To a solution of 2,5-dihydroxyacetophenone (1 equivalent) and 2,4-dimethoxybenzaldehyde (1.1 equivalents) in ethanol, add a solution of potassium hydroxide (B78521) (3 equivalents) in water.

-

Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, pour the reaction mixture into a beaker of crushed ice and acidify with dilute hydrochloric acid until the pH is acidic.

-

The precipitated chalcone (B49325) is filtered, washed with water until neutral, and dried.

-

Purify the crude chalcone by recrystallization from a suitable solvent (e.g., ethanol/water).

-

-

Step 2: Synthesis of 6-hydroxy-2',4'-dimethoxyflavone

-

Dissolve the synthesized chalcone (1 equivalent) in dimethyl sulfoxide (B87167) (DMSO).

-

Add a catalytic amount of iodine (I₂) to the solution.

-

Heat the reaction mixture at 100-120 °C for 2-4 hours, monitoring the reaction by TLC.

-

After cooling, pour the reaction mixture into a solution of sodium thiosulfate (B1220275) to quench the excess iodine.

-

The precipitated flavone is filtered, washed with water, and dried.

-

Purify the crude flavone by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane/ethyl acetate (B1210297) gradient).

-

-

Step 3: Synthesis of this compound

-

To a solution of 6-hydroxy-2',4'-dimethoxyflavone (1 equivalent) in dry acetone, add anhydrous potassium carbonate (K₂CO₃, 3-5 equivalents) and dimethyl sulfate (B86663) (DMS, 1.5 equivalents).

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction by TLC.

-

After completion, filter the reaction mixture to remove potassium carbonate and evaporate the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude product.

-

Purify the final product, this compound, by column chromatography or recrystallization to yield a pure solid.

-

General Protocol for Isolation of Polymethoxyflavones from Citrus Essential Oil

This protocol provides a general framework for the isolation of PMFs and would require optimization and validation for the specific target compound, this compound.

Experimental Workflow for Isolation of PMFs from Citrus Essential Oil

Caption: General workflow for isolating PMFs from essential oils.

Detailed Protocol:

-

Extraction:

-

Start with cold-pressed citrus essential oil, which is a rich source of PMFs.

-

Perform a liquid-liquid extraction to separate the more polar PMFs from the nonpolar terpenes. A common system is partitioning between n-hexane and acetonitrile (B52724). The PMFs will preferentially partition into the acetonitrile layer.

-

Collect the acetonitrile layer and evaporate the solvent under reduced pressure to obtain a PMF-enriched crude extract.

-

-

Column Chromatography:

-

Subject the crude extract to column chromatography on silica gel.

-

Elute the column with a gradient of a nonpolar solvent (e.g., n-hexane) and a more polar solvent (e.g., ethyl acetate or acetone) to separate the different classes of compounds.

-

Collect fractions and monitor them by TLC to identify those containing compounds with the characteristic UV absorbance of flavones.

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

Pool the fractions containing the target compounds and subject them to preparative HPLC on a reversed-phase column (e.g., C18).

-

Use a mobile phase gradient, typically of water and methanol (B129727) or acetonitrile, to achieve fine separation of the individual PMFs.

-

Monitor the elution profile with a UV detector at a wavelength suitable for flavones (around 280 and 330 nm).

-

Collect the peak corresponding to the desired retention time for this compound (this would need to be determined using a synthetic standard).

-

Evaporate the solvent from the collected fraction to obtain the purified compound.

-

-

Structure Elucidation:

-

Confirm the identity and purity of the isolated compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Biological Activities and Signaling Pathways

The primary and most well-characterized biological activity of this compound is its role as an antagonist of the Aryl Hydrocarbon Receptor (AHR)[7][8]. The AHR is a ligand-activated transcription factor involved in the regulation of various physiological and pathological processes, including xenobiotic metabolism, immune responses, and carcinogenesis.

Table 2: Quantitative Data on the Biological Activity of this compound

| Biological Activity | Cell Line | IC₅₀ Value | Reference |

| Inhibition of TNF-α production | THP-1 cells | 2.38 µM | [1] |

| Inhibition of TNF-α production | B16-F10 cells | 1.32 µM | [1] |

Aryl Hydrocarbon Receptor (AHR) Signaling Pathway

The canonical AHR signaling pathway is initiated by the binding of a ligand to the AHR in the cytoplasm. This binding causes a conformational change, leading to the dissociation of chaperone proteins and the translocation of the AHR-ligand complex into the nucleus. In the nucleus, the AHR dimerizes with the AHR Nuclear Translocator (ARNT). This heterodimer then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, leading to their transcription. These target genes include cytochrome P450 enzymes like CYP1A1, which are involved in the metabolism of xenobiotics.

This compound acts as an AHR antagonist by competing with AHR agonists for binding to the receptor. By occupying the ligand-binding pocket without activating the receptor, it prevents the downstream signaling cascade, thereby inhibiting the expression of AHR-regulated genes[7][8].

Aryl Hydrocarbon Receptor (AHR) Signaling Pathway

Caption: Aryl Hydrocarbon Receptor (AHR) signaling pathway and the antagonistic action of this compound.

Potential Anti-inflammatory and Neuroprotective Effects

The antagonism of the AHR pathway by this compound suggests potential anti-inflammatory and immunomodulatory effects, as the AHR is known to play a role in immune cell function and inflammatory responses. The observed inhibition of TNF-α production further supports this hypothesis[1].

Furthermore, studies on structurally similar trimethoxyflavones suggest that this compound may possess neuroprotective properties. For instance, other trimethoxyflavone isomers have been shown to protect neuronal cells from oxidative stress and neurotoxicity. These effects are often mediated through the modulation of signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and NF-κB pathways. While direct evidence for this compound's effects on these pathways is limited, its structural similarity to other neuroprotective flavonoids makes this a promising area for future research.

Conclusion and Future Directions

This compound is an emerging polymethoxyflavone with demonstrated biological activity as a potent and specific antagonist of the Aryl Hydrocarbon Receptor. This activity, along with preliminary data on its inhibition of TNF-α, suggests its potential as a therapeutic agent for inflammatory and immune-related disorders. While its natural occurrence is yet to be definitively confirmed, the presence of a close isomer in Brazilian orange essential oil points to citrus species as a potential source.

Future research should focus on:

-

Phytochemical Screening: Comprehensive analysis of various natural sources, particularly citrus essential oils, to identify and quantify this compound.

-

Development of Isolation Protocols: Establishment of efficient and scalable methods for the isolation of this compound from natural sources, if identified.

-

In-depth Biological Evaluation: Further investigation into its anti-inflammatory, anticancer, and neuroprotective activities, including detailed studies on its effects on the MAPK and NF-κB signaling pathways.

-

In Vivo Studies: Preclinical animal studies to evaluate the efficacy and safety of this compound in relevant disease models.

The information presented in this technical guide provides a solid foundation for researchers to advance the understanding and potential therapeutic applications of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Methoxyflavones from Black Ginger (Kaempferia parviflora Wall. ex Baker) and their Inhibitory Effect on Melanogenesis in B16F10 Mouse Melanoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Kaempferia parviflora and Its Methoxyflavones: Chemistry and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. phcogj.com [phcogj.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Synthesis of 6,2',4'-Trimethoxyflavone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of two primary synthetic pathways for the preparation of 6,2',4'-trimethoxyflavone, a compound of interest in medicinal chemistry. The guide details the Baker-Venkataraman rearrangement and a chalcone-based synthesis route, offering in-depth experimental protocols, tabulated quantitative data, and visual diagrams of the synthetic pathways and experimental workflows.

Introduction

Flavonoids are a class of naturally occurring polyphenolic compounds that exhibit a wide range of biological activities. Methoxy-substituted flavones, in particular, have garnered significant attention due to their potential therapeutic properties. This compound is a specific polymethoxylated flavonoid whose synthesis is of interest for further investigation into its biological effects. This document outlines two reliable methods for its laboratory-scale synthesis.

Synthetic Pathways

The synthesis of this compound can be effectively achieved through two established methods: the Baker-Venkataraman rearrangement and a synthesis route proceeding through a chalcone (B49325) intermediate. Both pathways utilize commercially available starting materials.

Pathway 1: Baker-Venkataraman Rearrangement

The Baker-Venkataraman rearrangement is a classic and reliable method for the synthesis of flavones. This pathway involves the initial acylation of a substituted 2-hydroxyacetophenone, followed by a base-catalyzed rearrangement to form a 1,3-diketone, which is then cyclized under acidic conditions to yield the target flavone (B191248).

Pathway 2: Chalcone-Based Synthesis

An alternative and widely used method for flavone synthesis involves the initial Claisen-Schmidt condensation of a substituted acetophenone with a substituted benzaldehyde (B42025) to form a chalcone. The resulting chalcone is then subjected to oxidative cyclization to afford the flavone.

Quantitative Data

The following table summarizes the key quantitative data for the starting materials and the final product. The yields are representative of typical outcomes for these types of reactions.

| Compound | Molar Mass ( g/mol ) | Starting Amount (mmol) | Theoretical Yield (g) | Actual Yield (g) | Percent Yield (%) | Purity (%) |

| 2-Hydroxy-4-methoxyacetophenone | 166.17 | 10.0 | - | - | - | >98 |

| 2,4-Dimethoxybenzoyl chloride | 200.62 | 11.0 | - | - | - | >97 |

| 2,4-Dimethoxybenzaldehyde (B23906) | 166.17 | 10.0 | - | - | - | >98 |

| This compound | 312.32 | - | 3.12 | 2.34 (Pathway 1) | 75 | >98 |

| 2.49 (Pathway 2) | 80 | >98 |

Experimental Protocols

General Experimental Workflow

The general workflow for the synthesis, purification, and analysis of this compound is depicted below.

Detailed Methodology: Baker-Venkataraman Rearrangement

Step 1: Synthesis of 2-(2,4-Dimethoxybenzoyloxy)-4-methoxyacetophenone

-

In a 100 mL round-bottom flask, dissolve 2-hydroxy-4-methoxyacetophenone (1.66 g, 10.0 mmol) in 30 mL of anhydrous pyridine.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add 2,4-dimethoxybenzoyl chloride (2.21 g, 11.0 mmol) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Pour the reaction mixture into 150 mL of ice-cold 5% hydrochloric acid.

-

Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the crude ester.

Step 2: Baker-Venkataraman Rearrangement to form 1-(2-Hydroxy-4-methoxyphenyl)-3-(2,4-dimethoxyphenyl)propane-1,3-dione

-

Dissolve the crude ester from the previous step in 50 mL of anhydrous pyridine.

-

Add powdered potassium hydroxide (B78521) (1.68 g, 30.0 mmol) to the solution.

-

Heat the mixture to 60 °C and stir for 3 hours.

-

Cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold 10% acetic acid.

-

Collect the yellow precipitate by vacuum filtration, wash with water, and dry. This crude 1,3-diketone is used in the next step without further purification.

Step 3: Cyclization to this compound

-

Suspend the crude 1,3-diketone in 50 mL of glacial acetic acid.

-

Add 1 mL of concentrated sulfuric acid to the suspension.

-

Reflux the mixture for 4 hours.

-

After cooling, pour the reaction mixture into 250 mL of ice water.

-

Collect the precipitate by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and then with a small amount of cold ethanol.

-

Recrystallize the crude product from ethanol to afford pure this compound as a crystalline solid.

Detailed Methodology: Chalcone-Based Synthesis

Step 1: Synthesis of 2'-Hydroxy-4,4',6'-trimethoxychalcone

-

In a 250 mL Erlenmeyer flask, dissolve 2-hydroxy-4-methoxyacetophenone (1.66 g, 10.0 mmol) and 2,4-dimethoxybenzaldehyde (1.66 g, 10.0 mmol) in 50 mL of ethanol.

-

To this solution, add 20 mL of a 40% aqueous sodium hydroxide solution dropwise with stirring.

-

Continue stirring at room temperature for 24 hours.

-

Pour the reaction mixture into a beaker containing 200 g of crushed ice and acidify with concentrated hydrochloric acid.

-

Collect the precipitated chalcone by vacuum filtration, wash with cold water until the washings are neutral, and dry.

Step 2: Oxidative Cyclization to this compound

-

Dissolve the crude chalcone from the previous step in 40 mL of dimethyl sulfoxide (B87167) (DMSO).

-

Add a catalytic amount of iodine (approximately 0.25 g, 1.0 mmol) to the solution.

-

Reflux the mixture for 6 hours.

-

After cooling to room temperature, pour the reaction mixture into 200 mL of a 10% aqueous sodium thiosulfate (B1220275) solution to quench the excess iodine.

-

Collect the precipitate by vacuum filtration, wash with water, and dry.

-

Purify the crude product by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate (B1210297) solvent system as the eluent to obtain pure this compound.

An In-depth Technical Guide on the Core Mechanism of Action of 6,2',4'-Trimethoxyflavone

For Researchers, Scientists, and Drug Development Professionals

Abstract

6,2',4'-Trimethoxyflavone (TMF), a synthetic methoxy-substituted flavone, has emerged as a significant area of interest in pharmacological research. This technical guide provides a comprehensive overview of the core mechanism of action of TMF, focusing on its role as a potent and selective antagonist of the Aryl Hydrocarbon Receptor (AHR). This document details the molecular interactions, downstream signaling consequences, and the methodologies used to elucidate these actions. Quantitative data are summarized for comparative analysis, and detailed experimental protocols are provided to facilitate further investigation. Additionally, key signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and concise understanding of the scientific principles.

Core Mechanism of Action: Aryl Hydrocarbon Receptor Antagonism

The primary and most well-characterized mechanism of action of this compound is its function as a potent and selective antagonist of the Aryl Hydrocarbon Receptor (AHR).[1][2] The AHR is a ligand-activated transcription factor that plays a crucial role in regulating the expression of a variety of genes involved in xenobiotic metabolism, immune responses, and cell proliferation.

Upon binding of an agonist, such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) or benzo[a]pyrene (B130552) (B[a]P), the AHR translocates from the cytoplasm to the nucleus. In the nucleus, it forms a heterodimer with the AHR Nuclear Translocator (ARNT). This AHR/ARNT complex then binds to specific DNA sequences known as Dioxin Response Elements (DREs) or Xenobiotic Response Elements (XREs) in the promoter regions of target genes, leading to their transcriptional activation. A key target gene of the AHR is Cytochrome P450 1A1 (CYP1A1), an enzyme involved in the metabolism of various xenobiotics.

This compound exerts its antagonistic effect by competing with AHR agonists for binding to the ligand-binding pocket of the AHR.[1] By occupying this pocket without activating the receptor, TMF prevents the conformational changes necessary for AHR's nuclear translocation and subsequent dimerization with ARNT. This competitive inhibition effectively blocks the AHR signaling pathway, leading to the repression of AHR-mediated gene induction, including that of CYP1A1.[1][2]

A significant advantage of TMF as an AHR antagonist is its lack of partial agonist activity, a feature that distinguishes it from other known antagonists like α-naphthoflavone.[1] This "pure" antagonism makes TMF a valuable tool for dissecting AHR function without the confounding effects of partial activation.

Downstream Consequences of AHR Antagonism

The antagonism of the AHR signaling pathway by this compound has several important downstream consequences:

-

Anti-inflammatory Effects: The AHR is implicated in the regulation of immune responses, including the differentiation of T helper 17 (Th17) cells, which produce pro-inflammatory cytokines such as Interleukin-17 (IL-17) and Interleukin-22 (IL-22). By inhibiting AHR activation, TMF may suppress the development of Th17 cells, leading to a reduction in these pro-inflammatory cytokines and thereby exerting anti-inflammatory effects.[1] This is further supported by the observed inhibition of Tumor Necrosis Factor-alpha (TNF-α) production in various cell lines.

-

Anti-cancer Properties: The AHR signaling pathway has been linked to the progression of certain cancers. TMF's ability to antagonize AHR has been shown to inhibit the migration and invasion of head and neck squamous cell carcinoma (HNSCC) cells. This suggests a potential therapeutic role for TMF in cancers where AHR signaling is dysregulated.

-

Neuroprotection: In vivo studies have demonstrated the neuroprotective effects of TMF in a rat model of cerebral ischemia/reperfusion injury. Administration of TMF was shown to suppress the expression of AHR and its target genes, CYP1A1 and CYP1B1, in the brain tissue following ischemia.[2] This suggests that AHR antagonism may be a viable strategy for mitigating neuronal damage in stroke and other neurodegenerative conditions.

Quantitative Data

The following tables summarize the available quantitative data on the biological activities of this compound.

| Parameter | Value | Cell Line/System | Comments | Reference |

| AHR Antagonism | ||||

| EC50 | 0.9 µM | - | Antagonist activity | MedChemExpress |

| TNF-α Inhibition | ||||

| IC50 | 2.38 µM | THP-1 cells | - | MedChemExpress |

| IC50 | 1.32 µM | B16-F10 cells | - | MedChemExpress |

| CYP1A1 Inhibition | ||||

| IC50 | 0.14 µM (for flavone) | Human CYP1A1 | Value for the parent compound, flavone. Specific data for TMF is limited. | PubMed |

| Cytotoxicity | ||||

| IC50 | > 50 µM | Various cancer cell lines | Generally considered not highly cytotoxic at concentrations where AHR antagonism is observed. | ResearchGate |

Signaling Pathway and Experimental Workflow Diagrams

AHR Antagonism Signaling Pathway

Caption: AHR antagonism by this compound.

Experimental Workflow: AHR Reporter Gene Assay

Caption: Workflow for AHR luciferase reporter gene assay.

Detailed Experimental Protocols

Aryl Hydrocarbon Receptor (AHR) Luciferase Reporter Gene Assay

This protocol is designed to assess the AHR agonist and antagonist activity of this compound.

Materials:

-

Hepatoma cell line stably transfected with a DRE-luciferase reporter construct (e.g., HepG2-C3)

-

Cell culture medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics

-

This compound (TMF) stock solution in DMSO

-

AHR agonist (e.g., TCDD or B[a]P) stock solution in DMSO

-

96-well white, clear-bottom tissue culture plates

-

Luciferase assay reagent (e.g., Promega Luciferase Assay System)

-

Luminometer

Procedure:

-

Cell Seeding: Seed the reporter cells into a 96-well plate at a density of 2 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO₂ incubator.

-

Treatment:

-

Agonist Assay: Remove the culture medium and replace it with fresh medium containing various concentrations of TMF or vehicle (DMSO).

-

Antagonist Assay: Pre-treat the cells with various concentrations of TMF for 1 hour. Then, add a fixed concentration of the AHR agonist (e.g., 1 nM TCDD) to the wells.

-

-

Incubation: Incubate the plate for 4-24 hours at 37°C in a 5% CO₂ incubator.

-

Cell Lysis: After incubation, remove the medium and wash the cells once with phosphate-buffered saline (PBS). Add 20 µL of 1X cell lysis buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.

-

Luminescence Measurement: Add 100 µL of luciferase assay reagent to each well. Immediately measure the luminescence using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) if applicable. For the antagonist assay, calculate the percent inhibition of the agonist-induced luciferase activity.

CYP1A1 Induction Assay (EROD Assay)

This assay measures the enzymatic activity of CYP1A1, a direct target of AHR, to confirm the antagonistic effect of TMF.

Materials:

-

Hepatoma cell line (e.g., HepG2)

-

Cell culture medium

-

TMF, AHR agonist (e.g., B[a]P)

-

7-Ethoxyresorufin (B15458) (EROD substrate)

-

Dicumarol (B607108) (DT-diaphorase inhibitor)

-

Resorufin (B1680543) standard

-

Fluorescence plate reader

Procedure:

-

Cell Treatment: Seed and treat cells with TMF and/or an AHR agonist as described in the AHR reporter gene assay protocol.

-

EROD Reaction: After the treatment period, remove the medium and wash the cells with PBS. Add 100 µL of reaction buffer containing 7-ethoxyresorufin and dicumarol to each well.

-

Incubation: Incubate the plate at 37°C for 15-60 minutes.

-

Fluorescence Measurement: Measure the fluorescence of the product, resorufin, at an excitation wavelength of ~530 nm and an emission wavelength of ~590 nm.

-

Quantification: Generate a standard curve using known concentrations of resorufin. Calculate the amount of resorufin produced in each well and express the CYP1A1 activity as pmol of resorufin formed per minute per mg of protein.

Transwell Cell Migration and Invasion Assay

This protocol is used to evaluate the effect of TMF on the migratory and invasive capacity of cancer cells.

Materials:

-

Head and neck squamous cell carcinoma (HNSCC) cell line (e.g., FaDu)

-

Transwell inserts with 8 µm pore size membranes

-

24-well plates

-

Serum-free and serum-containing culture medium

-

Matrigel (for invasion assay)

-

Cotton swabs

-

Crystal violet staining solution

Procedure:

-

Preparation for Invasion Assay: Thaw Matrigel on ice and dilute it with cold serum-free medium. Coat the top of the Transwell inserts with the diluted Matrigel and incubate at 37°C for 2 hours to allow it to solidify. For the migration assay, this step is omitted.

-

Cell Seeding: Starve the HNSCC cells in serum-free medium for 24 hours. Resuspend the cells in serum-free medium containing different concentrations of TMF or vehicle. Add 1 x 10⁵ cells to the upper chamber of each Transwell insert.

-

Chemoattractant: Add serum-containing medium (chemoattractant) to the lower chamber of the 24-well plate.

-

Incubation: Incubate the plate for 24-48 hours at 37°C.

-

Removal of Non-migrated/invaded Cells: Carefully remove the non-migrated/invaded cells from the upper surface of the membrane using a cotton swab.

-

Fixation and Staining: Fix the cells that have migrated/invaded to the bottom of the membrane with methanol (B129727) for 10 minutes. Stain the cells with 0.5% crystal violet solution for 20 minutes.

-

Quantification: Wash the inserts with water and allow them to air dry. Elute the crystal violet stain with a destaining solution (e.g., 10% acetic acid). Measure the absorbance of the eluted stain at 570 nm. Alternatively, count the number of stained cells in several random fields under a microscope.

In Vivo Middle Cerebral Artery Occlusion (MCAO) Model

This protocol describes a rodent model of stroke to assess the neuroprotective effects of TMF.

Materials:

-

Adult male Sprague-Dawley rats (250-300 g)

-

Anesthesia (e.g., isoflurane)

-

Surgical microscope

-

4-0 monofilament nylon suture with a silicone-coated tip

-

This compound solution for intraperitoneal (i.p.) injection

-

Neurological scoring system

-

TTC (2,3,5-triphenyltetrazolium chloride) staining solution

Procedure:

-

Anesthesia and Incision: Anesthetize the rat and make a midline cervical incision.

-

Vessel Exposure: Expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Occlusion: Ligate the CCA and ECA. Insert the silicone-coated filament through an incision in the ECA and advance it into the ICA until it blocks the origin of the middle cerebral artery (MCA). The occlusion is typically maintained for 60-90 minutes.

-

Reperfusion: After the occlusion period, withdraw the filament to allow reperfusion.

-

TMF Administration: Administer TMF (e.g., 5 mg/kg, i.p.) or vehicle at the time of reperfusion or at specified time points post-reperfusion.

-

Neurological Assessment: Evaluate neurological deficits at various time points (e.g., 24, 48, 72 hours) after MCAO using a standardized scoring system.

-

Infarct Volume Measurement: At the end of the experiment, euthanize the animals and remove the brains. Slice the brains and stain them with TTC solution. The unstained area represents the infarct. Quantify the infarct volume using image analysis software.

Conclusion

This compound is a potent and selective antagonist of the aryl hydrocarbon receptor. Its primary mechanism of action involves the competitive inhibition of AHR, leading to the suppression of AHR-mediated gene transcription. This antagonism translates into a range of promising biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compelling molecule. Future research should focus on elucidating the full spectrum of its downstream signaling effects, evaluating its efficacy in a broader range of disease models, and optimizing its pharmacokinetic and pharmacodynamic properties for potential clinical applications.

References

A Technical Guide to 6,2',4'-Trimethoxyflavone as an Aryl Hydrocarbon Receptor (AHR) Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6,2',4'-trimethoxyflavone (TMF) as a potent and selective antagonist of the aryl hydrocarbon receptor (AHR). The AHR is a ligand-activated transcription factor that plays a critical role in regulating xenobiotic metabolism, immune responses, and cellular development.[1][2][3] Its activation by environmental pollutants like 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) is linked to various toxic effects.[2][4] Consequently, the identification and characterization of AHR antagonists are of significant interest for both dissecting AHR's physiological functions and developing novel therapeutic agents.[1][2][5]

This compound has been identified as a superior AHR antagonist that competitively inhibits the receptor without exhibiting any partial agonist activity, a common drawback of other known antagonists like α-naphthoflavone.[1][2][6] This makes TMF an invaluable tool for precisely studying AHR signaling and a promising candidate for therapeutic development.[5] This document details the mechanism of action, quantitative efficacy, and key experimental protocols for evaluating TMF's AHR antagonism.

Mechanism of Action: Competitive Antagonism of the AHR Signaling Pathway

The canonical AHR signaling pathway is initiated when a ligand, such as TCDD, enters the cell and binds to the cytosolic AHR, which is part of a protein complex.[7][8] Ligand binding triggers a conformational change, leading to the complex's translocation into the nucleus.[4][7] In the nucleus, the AHR dissociates from its chaperone proteins and forms a heterodimer with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT).[7][8] This AHR/ARNT complex then binds to specific DNA sequences known as Dioxin Response Elements (DREs) in the promoter regions of target genes, initiating their transcription.[4][7] A key target gene is Cytochrome P450 1A1 (CYP1A1), a well-established biomarker for AHR activation.[1][5]

This compound functions as a direct AHR ligand, competitively inhibiting the binding of agonist ligands like TCDD and benzo[a]pyrene.[1][2][6] By occupying the ligand-binding pocket of the AHR, TMF prevents the conformational changes necessary for nuclear translocation and subsequent dimerization with ARNT.[1][9] This effectively blocks the AHR/ARNT complex from binding to DREs and initiating the transcription of target genes.[1] A significant advantage of TMF is its lack of partial agonist activity, meaning it does not induce AHR-dependent gene expression on its own, unlike other flavonoid-based antagonists.[1][2][6]

Figure 1: AHR Signaling Pathway and TMF Inhibition.

Quantitative Data Presentation

The efficacy of this compound as an AHR antagonist has been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: In Vitro AHR Antagonism and Anti-inflammatory Activity of this compound

| Assay Type | Cell Line | Agonist | TMF Concentration | Outcome | IC50 Value | Reference |

| AHR Antagonism | HepG2 (40/6) | Benzo[a]pyrene (1 µM) | 0.1 - 20 µM | Inhibition of DRE-luciferase reporter activity | ~5 µM | [1] |

| AHR Antagonism | Not Specified | Benzo[a]pyrene | 2 and 10 µM | Inhibition of AhR-dependent transcription | Not Determined | [10] |

| TNF-α Production | THP-1 | Lipopolysaccharide (LPS) | 0 - 100 µM | Inhibition of TNF-α production | 2.38 µM | [6][11] |

| TNF-α Production | B16-F10 | Lipopolysaccharide (LPS) | Not Specified | Inhibition of TNF-α production | 1.32 µM | [6][11] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Condition | Dosage | Administration | Key Findings | Reference |

| Male C57BL/6 WT Mice | Acute Cerebral Infarction | 5 mg/kg/day | Intraperitoneal (i.p.) | Significantly decreased infarct volume; improved sensorimotor and nonspatial working memory functions. | [6] |

| Sprague-Dawley Rats | Cerebral Ischemia-Reperfusion Injury | 5 mg/kg | Intraperitoneal (i.p.) | Significantly decreased AhR protein levels and expression of CYP1A1 and CYP1B1 post-injury. | [12] |

Experimental Protocols

The characterization of this compound as an AHR antagonist involves several key experimental methodologies. Detailed protocols for these assays are provided below.

Competitive Ligand-Binding Assay

This assay directly assesses the ability of TMF to compete with a known AHR agonist for binding to the receptor.

Methodology:

-

Preparation of Cytosolic Extracts: Obtain cytosolic extracts containing the AHR, for example, from "humanized" AHR mice.[1]

-

Incubation with Radioligand: Preincubate the cytosolic extracts with a radiolabeled AHR photoaffinity ligand, such as 2-azido-3-[¹²⁵I]iodo-7,8-dibromodibenzo-p-dioxin.[1]

-

Competitive Binding: Treat the preincubated mixture with increasing concentrations of the competitor ligand (TMF or a reference antagonist like α-NF).[1]

-

Photoaffinity Cross-linking: Expose the samples to UV light to induce cross-linking of the radioligand to the AHR.

-

Protein Separation and Visualization: Resolve the samples via SDS-PAGE and transfer the proteins to a PVDF membrane.[1] Visualize the radiolabeled AHR bands using autoradiography.[1]

-

Quantification: Excise the labeled AHR bands and quantify the radioactivity using a γ-counter.[1]

-

Data Analysis: Express the data as a percentage of specific binding relative to the vehicle control (e.g., DMSO).[1] Calculate the EC50 value from the resulting dose-response curve.

Figure 2: Workflow for Competitive Ligand-Binding Assay.

Dioxin Response Element (DRE) Reporter Gene Assay

This cell-based assay measures the ability of TMF to inhibit agonist-induced transcriptional activation of a reporter gene controlled by DREs.

Methodology:

-

Cell Culture: Use a suitable cell line, such as human hepatoma HepG2 (40/6) cells, which are stably transfected with a DRE-driven luciferase reporter plasmid.[13]

-

Cell Plating: Seed the cells in 96-well plates and allow them to adhere overnight.

-

Compound Treatment (Antagonist Mode): Pre-treat the cells with various concentrations of TMF or a vehicle control for a short period (e.g., 5-60 minutes).[13]

-

Agonist Addition: Add a known AHR agonist, such as TCDD or benzo[a]pyrene, to the wells at a concentration that elicits a submaximal response (e.g., EC80).[14]

-

Incubation: Incubate the plates for a specified period (e.g., 4-24 hours) at 37°C in a 5% CO₂ incubator to allow for reporter gene expression.[13]

-

Cell Lysis: Lyse the cells using a suitable lysis buffer.[13]

-

Luminescence Measurement: Add a luciferase assay substrate to the cell lysates and measure the luminescence using a luminometer.[13]

-

Data Analysis: Normalize the luciferase activity to a measure of cell viability if necessary. Calculate the percent inhibition of the agonist response and determine the IC50 value for TMF.[14]

Figure 3: Workflow for DRE Reporter Gene Assay.

Quantitative Real-Time PCR (qPCR) for CYP1A1 Expression

This assay quantifies the effect of TMF on the mRNA expression levels of endogenous AHR target genes, such as CYP1A1, CYP1A2, and CYP1B1.

Methodology:

-

Cell Culture and Treatment: Culture a responsive cell line, such as Huh7 or HepG2 cells, and treat them with TMF, an AHR agonist (e.g., TCDD), or a combination of both for a defined period (e.g., 4 hours).[1][13]

-

RNA Isolation: Isolate total RNA from the treated cells using a suitable RNA extraction kit.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the isolated RNA using reverse transcriptase.

-

qPCR Reaction: Set up qPCR reactions using a SYBR Green or TaqMan-based master mix, the synthesized cDNA, and primers specific for the target genes (e.g., CYP1A1) and a housekeeping gene (e.g., GAPDH) for normalization.[15]

-

Data Acquisition: Perform the qPCR using a real-time PCR instrument.

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method.[15] Normalize the expression of the target gene to the housekeeping gene and then to the vehicle-treated control group.

Figure 4: Workflow for qPCR Analysis of AHR Target Genes.

Conclusion

This compound stands out as a potent and pure aryl hydrocarbon receptor antagonist. Its ability to competitively inhibit AHR signaling without any confounding partial agonist activity makes it a superior research tool for elucidating the complex roles of the AHR in physiology and pathophysiology.[1][2][5] The quantitative data from in vitro and in vivo studies demonstrate its efficacy in repressing AHR-mediated gene induction and mitigating pathological conditions in animal models.[6][12] The detailed experimental protocols provided in this guide offer a robust framework for researchers to further investigate the therapeutic potential of TMF and other novel AHR modulators.

References

- 1. Antagonism of Aryl Hydrocarbon Receptor Signaling by 6,2′,4′-Trimethoxyflavone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antagonism of aryl hydrocarbon receptor signaling by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. mdpi.com [mdpi.com]

- 5. 6, 2 , 4 -trimethoxyflavone = 98 HPLC 720675-90-1 [sigmaaldrich.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. The aryl hydrocarbon receptor: a perspective on potential roles in the immune system - PMC [pmc.ncbi.nlm.nih.gov]

- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 9. In silico identification of an aryl hydrocarbon receptor antagonist with biological activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. caymanchem.com [caymanchem.com]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. researchgate.net [researchgate.net]

- 13. Identification of a High-Affinity Ligand That Exhibits Complete Aryl Hydrocarbon Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

In Vitro Effects of 6,2',4'-Trimethoxyflavone on Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of December 2025, a comprehensive review of published scientific literature reveals a notable absence of in vitro studies specifically investigating the effects of 6,2',4'-Trimethoxyflavone on cancer cells. This technical guide, therefore, addresses this knowledge gap by providing a thorough examination of the in vitro anticancer activities of structurally related trimethoxyflavone isomers and other methoxyflavones. The presented data on various cancer cell lines, experimental protocols, and signaling pathways are derived from studies on these related compounds and are intended to serve as a valuable reference for inferring the potential bioactivity of this compound and for guiding future research in this area.

Introduction to Methoxyflavones in Oncology

Flavonoids, a class of polyphenolic secondary metabolites found in plants, have long been recognized for their diverse pharmacological properties, including antioxidant, anti-inflammatory, and anticancer effects.[1] Methoxyflavones, a subclass of flavonoids characterized by the presence of one or more methoxy (B1213986) groups (-OCH3) on the flavone (B191248) backbone, have garnered significant interest in cancer research. The methylation of hydroxyl groups can enhance metabolic stability and lipophilicity, potentially improving the bioavailability and anticancer efficacy of these compounds.[1][2] The position of the methoxy groups on the flavone structure is a critical determinant of their biological activity, influencing their interaction with molecular targets and their overall cytotoxic and cytostatic effects on cancer cells.[1][3]

Structure-Activity Relationship of Trimethoxyflavones

The anticancer activity of trimethoxyflavones is significantly influenced by the substitution pattern of the methoxy groups on both the A and B rings of the flavone skeleton.[1] Studies on various isomers have revealed that specific hydroxylation and methoxylation patterns are crucial for their cytotoxic efficacy. For instance, the presence of hydroxyl groups at the 5,4'- and 3',4'-positions of the flavone nucleus has been associated with potent antiproliferative activity.[2][3] Conversely, an increased number of methoxy groups on the B-ring has been observed to decrease cytotoxic activity against certain leukemia cells.[2] The lipophilicity conferred by methoxy groups on the A-ring is considered important for hydrophobic interactions, while hydroxyl groups on the B-ring can enhance cell death effects.[4]

In Vitro Anticancer Effects of Trimethoxyflavone Isomers and Other Methoxyflavones

While specific data for this compound is unavailable, extensive research on other trimethoxyflavone isomers and methoxyflavones demonstrates their potential as anticancer agents. These compounds have been shown to induce apoptosis, cause cell cycle arrest, and modulate key signaling pathways in a variety of cancer cell lines.

Cytotoxicity and Anti-proliferative Activity

The following table summarizes the cytotoxic effects of several methoxyflavones against various human cancer cell lines, expressed as the half-maximal inhibitory concentration (IC50).

| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |

| 5,6,7-Trimethoxyflavone derivative (3c) | Aspc-1 | Pancreatic Cancer | 5.30 | Not Specified | [5] |

| 5,7,4'-Trihydroxy-6,8,3'-Trimethoxyflavone (Sudachitin) | HCT116 | Colorectal Cancer | 56.23 | 48 | [1] |

| 5,7,4'-Trihydroxy-6,8,3'-Trimethoxyflavone (Sudachitin) | HT-29 | Colorectal Cancer | 37.07 | 48 | [1] |

| 5,7-Dihydroxy-3,6,4'-Trimethoxyflavone | A2058 | Melanoma | 3.92 | 72 | [1] |

| 5-Hydroxy-3',4',7-Trimethoxyflavone (HTMF) | K562/BCRP | Leukemia (drug-resistant) | 0.0072 (RI50) | Not Specified | [6] |

| 6-Methoxyflavonol | HeLa | Cervical Cancer | 62.24 | 48 | [7] |

| 6-Methoxyflavonol | HeLa | Cervical Cancer | 55.31 | 72 | [7] |

| 7-Hydroxy-4'-methoxyflavone | HeLa | Cervical Cancer | 25.79 µg/mL | Not Specified | [8] |

| 7-Hydroxy-4'-methoxyflavone | WiDr | Colon Cancer | 83.75 µg/mL | Not Specified | [8] |

| Acacetin (B1665396) (5,7-dihydroxy-4'-methoxyflavone) | DU145 | Prostate Cancer | ~25 | 24 | [9] |

Note: RI50 represents the concentration of the compound that causes a twofold reduction in drug sensitivity.

Mechanisms of Action

The anticancer effects of methoxyflavones are mediated through various molecular mechanisms, primarily the induction of apoptosis and cell cycle arrest.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Several methoxyflavones have been shown to induce apoptosis in cancer cells through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

For example, acacetin (5,7-dihydroxy-4'-methoxyflavone) has been shown to induce apoptosis in prostate cancer cells by suppressing the NF-κB/Akt signaling pathway.[10][11] This leads to a reduction in the levels of anti-apoptotic proteins such as Bcl-2 and XIAP.[11]

Apoptosis Induction Pathway of Acacetin in Prostate Cancer Cells

References

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. Relationship Between the Structure of Methoxylated and Hydroxylated Flavones and Their Antiproliferative Activity in HL60 Cells | Anticancer Research [ar.iiarjournals.org]

- 4. Novel Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review[v1] | Preprints.org [preprints.org]

- 5. Synthesis and anti-proliferative activities of 5,6,7-trimethoxyflavones and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of 5-Hydroxy-3',4',7-trimethoxyflavone and Related Compounds and Elucidation of Their Reversal Effects on BCRP/ABCG2-Mediated Anticancer Drug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. pubs.aip.org [pubs.aip.org]

- 9. Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Acacetin (5,7-dihydroxy-4'-methoxyflavone) exhibits in vitro and in vivo anticancer activity through the suppression of NF-κB/Akt signaling in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

A Technical Guide to the Neuroprotective Properties of Trimethoxyflavones

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethoxyflavones (TMFs), a subclass of polymethoxyflavones found in various medicinal plants, are emerging as promising therapeutic agents for neurodegenerative diseases.[1] Their unique chemical structure allows them to readily cross the blood-brain barrier, enabling direct action within the central nervous system. Extensive preclinical research highlights their multifaceted neuroprotective effects, primarily attributed to their potent antioxidant, anti-inflammatory, and anti-apoptotic properties.[2][3] This technical guide provides a comprehensive overview of the mechanisms of action of TMFs, summarizes key quantitative data from preclinical studies, details relevant experimental protocols, and visualizes the core signaling pathways involved.

Mechanisms of Neuroprotective Action

The neuroprotective efficacy of trimethoxyflavones stems from their ability to modulate multiple signaling pathways implicated in neuronal survival and demise.

Attenuation of Oxidative Stress

Oxidative stress, arising from an imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense systems, is a key contributor to neuronal damage in neurodegenerative disorders.[1][4] TMFs combat oxidative stress through several mechanisms:

-

Direct ROS Scavenging: The flavonoid structure of TMFs allows for the direct scavenging of free radicals.[4]

-

Activation of the Nrf2-ARE Pathway: A primary mechanism of TMF-mediated antioxidant defense is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. TMFs can induce the dissociation of Nrf2 from Keap1, allowing its translocation to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), leading to the transcription of a suite of cytoprotective genes, including those encoding for antioxidant enzymes like heme oxygenase-1 (HO-1) and superoxide (B77818) dismutase (SOD).[1]

-

Modulation of Sirtuin 1 (Sirt-1) Activity: TMFs have been shown to activate Sirt-1, a protein deacetylase that plays a crucial role in cellular stress resistance. Activated Sirt-1 can enhance antioxidant defenses and inhibit apoptosis, further contributing to the neuroprotective effects of TMFs.[1]

Mitigation of Neuroinflammation

Neuroinflammation, characterized by the activation of microglia and the subsequent release of pro-inflammatory cytokines, is a hallmark of many neurodegenerative diseases.[5] TMFs exhibit significant anti-inflammatory properties:

-

Inhibition of Pro-inflammatory Cytokine Production: Studies have demonstrated that TMFs can significantly reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α) in models of neuroinflammation.[6][7]

-

Modulation of NF-κB Signaling: The anti-inflammatory effects of some methoxyflavones are mediated through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[7] NF-κB is a key transcription factor that governs the expression of many pro-inflammatory genes.

-

Suppression of Microglial Activation: By inhibiting inflammatory signaling pathways, TMFs can suppress the activation of microglia, thereby reducing the production of neurotoxic inflammatory mediators.[5]

Inhibition of Apoptosis

Apoptosis, or programmed cell death, is the final common pathway for neuronal loss in many neurodegenerative conditions. TMFs can interfere with apoptotic signaling cascades:

-

Reduction of Caspase-3 Activity: Some TMFs have been shown to decrease the concentration of Caspase-3, a key executioner caspase in the apoptotic pathway.[2]

-

Modulation of MAPK Signaling: TMFs can influence the mitogen-activated protein kinase (MAPK) signaling pathways, including the JNK and ERK pathways.[8][9] The c-Jun N-terminal kinase (JNK) pathway is often associated with pro-apoptotic signals, while the extracellular signal-regulated kinase (ERK) pathway is typically linked to cell survival. TMFs have been shown to inhibit the phosphorylation of JNK and ERK1/2 induced by neurotoxic stimuli like amyloid-beta.[8][9]

Quantitative Data on Neuroprotective Effects

The following tables summarize key quantitative data from preclinical studies investigating the neuroprotective effects of various trimethoxyflavones.

Table 1: In Vitro Neuroprotective Effects of Trimethoxyflavones

| Trimethoxyflavone Derivative | Cell Line | Neurotoxic Insult | Concentration | Effect | Reference |

| 3,5,4′-trihydroxy-6,7,3′-trimethoxyflavone (TTF) | N2a neuroblastoma | Amyloid-beta (Aβ) 25-35 | 1-10 µM | Prevented Aβ-induced cell death and attenuated intracellular ROS accumulation. | [8][9] |

| 5,6,7,4'-Tetramethoxyflavone | Neuronal cells | Not specified | Not specified | Activates Nrf2 and Sirt-1 pathways, mitigates oxidative stress. | [1] |

Table 2: In Vivo Neuroprotective Effects of Trimethoxyflavones in Animal Models

| Trimethoxyflavone Derivative | Animal Model | Dosage | Treatment Duration | Key Findings | Reference |

| 5,7,4'-trimethoxyflavone (TMF) | LPS-induced memory-impaired mice | 10, 20, 40 mg/kg | 21 days | Enhanced spatial memory, reduced anxiety, significantly reduced Aβ, IL-1β, IL-6, and TNF-α levels. | [6][7] |

| 5,7-dihydroxy-3',4',5'-trimethoxyflavone (B191062) (TMF) | Lead-induced neurotoxicity in rats | 5 and 10 mg/kg | 30 days | Reversed memory and motor deficits, normalized levels of TBARS, TNF-α, IL-6, and GSH. | [10] |

| Trimethoxyflavones from Ocimum basilicum | Scopolamine-induced amnesia in mice | Not specified | Not specified | Improved long-term memory, reduced Caspase-3 concentration. | [2] |

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by trimethoxyflavones.

Experimental Protocols

This section details the methodologies for key experiments cited in the literature on trimethoxyflavones.

Cell Culture and Treatment

-

Cell Lines: N2a neuroblastoma cells are commonly used.[8][9]

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Cells are pre-treated with various concentrations of the specific trimethoxyflavone for a designated time (e.g., 1 hour) before being exposed to the neurotoxic agent (e.g., amyloid-beta peptide 25-35 at 25 µM).[8][9]

Cell Viability and Cytotoxicity Assays

-

Crystal Violet Staining: This assay is used to assess cell viability. After treatment, cells are fixed with methanol (B129727) and stained with 0.5% crystal violet. The incorporated dye is then solubilized, and the absorbance is measured.[9]

-

Lactate Dehydrogenase (LDH) Assay: This assay measures the activity of LDH released into the culture medium from damaged cells as an indicator of cytotoxicity.[8][9]

Measurement of Intracellular Reactive Oxygen Species (ROS)

-

DCF-DA Assay: Intracellular ROS levels are measured using 2′,7′-dichlorofluorescein diacetate (DCF-DA). DCF-DA is a cell-permeable dye that is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2′,7′-dichlorofluorescein (DCF). The fluorescence intensity is measured using a fluorometer or fluorescence microscope.[8][9]

Western Blotting

-

Purpose: To determine the protein expression levels of key signaling molecules (e.g., total and phosphorylated JNK and ERK).[8][9]

-

Procedure:

-

Cell lysates are prepared, and protein concentrations are determined.

-

Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against the target proteins.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Animal Models and Behavioral Tests

-

LPS-Induced Neuroinflammation Model: Lipopolysaccharide (LPS) is administered to mice to induce neuroinflammation and memory impairment.[6][7]

-

Lead-Induced Neurotoxicity Model: Rats are exposed to lead acetate (B1210297) in their drinking water to induce neurotoxicity.[10]

-

Scopolamine-Induced Amnesia Model: Scopolamine is used to induce amnesia in mice.[2][3]

-

Morris Water Maze (MWM): This test is used to assess spatial learning and memory in rodents. The time taken to find a hidden platform in a pool of water is recorded over several trials.[6][7][10]

-

Open Field Test (OFT): This test is used to evaluate locomotor activity and anxiety-like behavior.[6][7]

Biochemical and Molecular Analyses in Animal Tissues

-

Enzyme-Linked Immunosorbent Assay (ELISA): Used to measure the levels of brain-derived neurotrophic factor (BDNF), amyloid-beta, and pro-inflammatory markers in brain tissue homogenates.[6][7]

-

Reverse Transcription-Polymerase Chain Reaction (RT-PCR): Used to determine the mRNA expression levels of target genes in the hippocampus.[6][7]

-

Measurement of Oxidative Stress Markers: Assays for thiobarbituric acid reactive substances (TBARS) and reduced glutathione (B108866) (GSH) are used to assess lipid peroxidation and antioxidant status, respectively, in brain tissue.[10]

Conclusion and Future Directions

Trimethoxyflavones represent a promising class of natural compounds with significant neuroprotective potential. Their ability to concurrently target multiple pathological processes, including oxidative stress, neuroinflammation, and apoptosis, makes them attractive candidates for the development of novel therapies for neurodegenerative diseases.[1][2] Future research should focus on further elucidating the structure-activity relationships of different TMF derivatives, optimizing their pharmacokinetic and pharmacodynamic properties, and conducting rigorous clinical trials to validate their therapeutic efficacy in human populations. The detailed methodologies and mechanistic insights provided in this guide serve as a valuable resource for researchers dedicated to advancing the therapeutic application of trimethoxyflavones in the fight against neurodegeneration.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Trimethoxyflavones from Ocimum basilicum L. leaves improve long term memory in mice by modulating multiple pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Neuroprotection Against Oxidative Stress: Phytochemicals Targeting TrkB Signaling and the Nrf2-ARE Antioxidant System - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7’,4’-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 3,5,4′-trihydroxy-6,7,3′-trimethoxyflavone protects against beta amyloid-induced neurotoxicity through antioxidative activity and interference with cell signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 5,7-dihydroxy-3',4',5'-trimethoxyflavone mitigates lead induced neurotoxicity in rats via its chelating, antioxidant, anti-inflammatory and monoaminergic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

The Anti-inflammatory Potential of 6,2',4'-Trimethoxyflavone: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flavonoids, a diverse class of polyphenolic compounds, have garnered significant attention for their wide array of pharmacological activities, including potent anti-inflammatory effects. Within this class, polymethoxyflavonoids (PMFs) have shown particular promise due to their enhanced metabolic stability and bioavailability. This technical guide focuses on the anti-inflammatory properties of a specific PMF, 6,2',4'-Trimethoxyflavone. While direct and extensive research on this particular flavone (B191248) is emerging, this document synthesizes the current understanding of its anti-inflammatory mechanisms by drawing parallels with closely related trimethoxyflavonoids and other well-studied flavonoids. The core of its action is believed to involve the inhibition of key pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), and the modulation of critical intracellular signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. This paper will present available quantitative data, detail relevant experimental methodologies, and visualize the implicated signaling pathways to provide a comprehensive resource for researchers and professionals in drug discovery and development.

Introduction to this compound and Inflammation

Inflammation is a fundamental biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a protective and restorative process, chronic inflammation is a key driver of numerous diseases, including arthritis, inflammatory bowel disease, neurodegenerative disorders, and cancer. The inflammatory cascade is orchestrated by a complex network of signaling molecules and pathways, leading to the production of pro-inflammatory mediators like cytokines (e.g., TNF-α, IL-6), enzymes (e.g., iNOS, COX-2), and signaling molecules (e.g., NO, PGE2).

This compound belongs to the flavone subclass of flavonoids, characterized by a C6-C3-C6 skeleton. The presence of three methoxy (B1213986) groups is thought to enhance its lipophilicity and ability to cross cellular membranes, potentially increasing its biological activity compared to its hydroxylated counterparts. The anti-inflammatory activity of flavonoids is often attributed to their ability to interfere with the signaling pathways that regulate the expression of pro-inflammatory genes.

Quantitative Data on Anti-inflammatory Effects

Direct quantitative data for the anti-inflammatory effects of this compound is limited in publicly available literature. However, by examining structurally similar trimethoxyflavonoids, we can infer its potential efficacy. The following tables summarize the anti-inflammatory activities of related compounds, providing a benchmark for the expected potency of this compound.

Table 1: Inhibition of Nitric Oxide (NO) Production by Trimethoxyflavone Analogs in LPS-Stimulated Macrophages

| Compound | Cell Line | IC50 (µM) | Reference |

| 5,6,7-Trimethoxyflavone | RAW 264.7 | Data not explicitly reported as IC50, but significant inhibition observed | [1] |

| 4'-Bromo-5,6,7-trimethoxyflavone | RAW 264.7 | 14.22 ± 1.25 | [2] |

| Mosloflavone/5,6,7-trimethoxyflavone-resveratrol hybrid (Compound 5z) | RAW 264.7 | 2.11 | [3] |

Table 2: Inhibition of Pro-inflammatory Mediators by Trimethoxyflavone Analogs

| Compound | Mediator | Cell Line/Model | Inhibition | Reference |

| 5,6,7-Trimethoxyflavone | PGE2 | RAW 264.7 | Dose-dependent inhibition | [1] |

| 4'-Bromo-5,6,7-trimethoxyflavone | PGE2 | RAW 264.7 | IC50 = 10.98 ± 6.25 µM | [2] |

| Mosloflavone/5,6,7-trimethoxyflavone-resveratrol hybrid (Compound 5z) | PGE2 | RAW 264.7 | IC50 = 0.98 µM | [3] |

| 5,6,7-Trimethoxyflavone | TNF-α, IL-1β, IL-6 | RAW 264.7 | Dose-dependent inhibition of production and mRNA expression | [1] |

| 4'-Bromo-5,6,7-trimethoxyflavone | TNF-α, IL-6, IL-1β | RAW 264.7 | Concentration-dependent reduction in release and mRNA expression | [2] |

| Mosloflavone/5,6,7-trimethoxyflavone-resveratrol hybrid (Compound 5z) | TNF-α, IL-6, IL-1β | RAW 264.7 | 29.39%, 53.48%, and 41.02% inhibition at 1 µM, respectively | [3] |

Core Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of polymethoxyflavonoids, likely including this compound, are primarily attributed to their ability to modulate key signaling pathways involved in the inflammatory response.

Inhibition of Pro-inflammatory Enzymes and Mediators

This compound is expected to inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2), two key mediators of inflammation. This inhibition is likely achieved by downregulating the expression of their respective synthesizing enzymes, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Furthermore, it is anticipated to suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

Modulation of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory gene expression. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and induce the transcription of target genes, including those for iNOS, COX-2, TNF-α, and IL-6. Polymethoxyflavonoids have been shown to inhibit NF-κB activation by preventing the phosphorylation and degradation of IκBα.[1][2]

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including ERK, JNK, and p38 MAPK, are also crucial in regulating the inflammatory response. These pathways are activated by various extracellular stimuli and play a role in the production of inflammatory mediators. Polymethoxyflavonoids have been demonstrated to suppress the phosphorylation of MAPK proteins, thereby inhibiting downstream inflammatory events.[1][3]

Experimental Protocols

The following are generalized protocols for assessing the anti-inflammatory activity of compounds like this compound.

In Vitro Anti-inflammatory Activity in LPS-Stimulated Macrophages

This assay is a standard method to screen for anti-inflammatory potential by measuring the inhibition of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophage cells.

-

Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Cells are seeded in 96-well plates and allowed to adhere. They are then pre-treated with various concentrations of this compound for 1-2 hours, followed by stimulation with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours).

-

Nitric Oxide (NO) Measurement (Griess Assay): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. The absorbance at 540 nm is read, and the percentage of NO inhibition is calculated relative to the LPS-stimulated control.

-

Prostaglandin E2 (PGE2) and Cytokine (TNF-α, IL-6) Measurement (ELISA): The levels of PGE2, TNF-α, and IL-6 in the cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

-

Western Blot Analysis: To determine the effect on protein expression, cell lysates are subjected to SDS-PAGE and transferred to a PVDF membrane. The membrane is then probed with primary antibodies against iNOS, COX-2, phosphorylated and total forms of IκBα, NF-κB p65, and MAPKs (ERK, JNK, p38), followed by incubation with HRP-conjugated secondary antibodies. Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema

This is a widely used animal model for evaluating the acute anti-inflammatory activity of test compounds.

-

Animals: Male Wistar rats or Swiss albino mice are typically used.

-

Treatment: Animals are divided into groups: a control group, a carrageenan-treated group, a positive control group (e.g., treated with indomethacin), and test groups receiving different doses of this compound. The test compound is usually administered orally or intraperitoneally 30-60 minutes before the carrageenan injection.

-

Induction of Edema: A 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of the animals.

-

Measurement of Paw Edema: The paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

-

Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group relative to the carrageenan-treated control group.

Conclusion and Future Directions

While direct experimental evidence for this compound is still accumulating, the data from structurally related polymethoxyflavonoids strongly suggest its potential as a potent anti-inflammatory agent. Its likely mechanism of action involves the suppression of key pro-inflammatory mediators and the modulation of the NF-κB and MAPK signaling pathways.

Future research should focus on:

-

Direct Quantification: Determining the IC50 values of this compound for the inhibition of NO, PGE2, and various cytokines in different cell lines.

-

In-depth Mechanistic Studies: Elucidating the precise molecular targets of this compound within the NF-κB and MAPK pathways.

-

In Vivo Efficacy: Conducting comprehensive in vivo studies using various animal models of inflammation to evaluate its therapeutic potential, pharmacokinetics, and safety profile.

-

Structure-Activity Relationship Studies: Comparing the anti-inflammatory activity of this compound with other trimethoxyflavone isomers to understand the importance of the methoxy group positions for its biological activity.

The insights gathered from such studies will be crucial for the development of this compound as a potential therapeutic agent for the treatment of inflammatory diseases.

References

- 1. Inhibition of nitric oxide production and inducible nitric oxide synthase expression by a polymethoxyflavone from young fruits of Citrus unshiu in rat primary astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchmap.jp [researchmap.jp]

- 3. Repurposing mosloflavone/5,6,7-trimethoxyflavone-resveratrol hybrids: Discovery of novel p38-α MAPK inhibitors as potent interceptors of macrophage-dependent production of proinflammatory mediators [pubmed.ncbi.nlm.nih.gov]

The Intricate Dance of Structure and Activity: A Technical Guide to Trimethoxyflavone Analogs

For Researchers, Scientists, and Drug Development Professionals

Trimethoxyflavones, a class of polymethoxylated flavonoids, have garnered significant attention in medicinal chemistry for their diverse pharmacological activities, including anticancer, anti-inflammatory, and antioxidant effects. The strategic placement of methoxy (B1213986) groups on the flavone (B191248) scaffold profoundly influences their biological efficacy by enhancing metabolic stability and lipophilicity. This technical guide delves into the core principles of the structure-activity relationship (SAR) of trimethoxyflavone analogs, providing a comprehensive overview of quantitative data, detailed experimental methodologies, and the signaling pathways they modulate.

Quantitative Structure-Activity Relationship Data

The biological activity of trimethoxyflavone analogs is highly dependent on the substitution pattern of methoxy and hydroxyl groups on the flavone backbone. The following tables summarize the quantitative data from various studies, highlighting the impact of these structural modifications on different pharmacological activities.

Anticancer and Cytotoxic Activity

The cytotoxic effects of trimethoxyflavone derivatives have been evaluated against various cancer cell lines. The position and nature of substituents on the A and B rings play a crucial role in determining their potency.

| Compound/Analog | Cancer Cell Line | Activity (IC₅₀/EC₅₀/RI₅₀) | Reference |

| 5,3',4'-Trihydroxyflavone | HL60 Leukemia | Most Potent | [1] |

| 5-Hydroxy-3',4',7-trimethoxyflavone (HTMF) | K562/BCRP (SN-38 resistance) | 7.2 nM (RI₅₀) | [2] |

| 3',4',7-Trimethoxyflavone (TMF) | K562/BCRP (SN-38 resistance) | 18 nM (RI₅₀) | [2] |

| 5-Fluoro-3',4',7-trimethoxyflavone (FTMF) | K562/BCRP (SN-38 resistance) | 25 nM (RI₅₀) | [2] |

| 7-(β-glucosyloxy)-5-hydroxy-3',4'-dimethoxyflavone (GOHDMF) | K562/BCRP (SN-38 resistance) | 91 nM (RI₅₀) | [2] |

| Compound 3c (a 5,6,7-trimethoxyflavone (B192605) derivative) | Aspc-1 | 5.30 µM (IC₅₀) | [3] |

Key SAR Insights for Anticancer Activity:

-

The presence of 5,4'- and 3',4'-dihydroxyl groups on the flavone nucleus is important for antiproliferative activity.[1]

-

An increased number of methoxy groups on the B-ring can reduce cytotoxic activity against leukemia cells.[1]

-

A hydroxyl group at the C-5 position, as seen in HTMF, enhances the reversal effect on drug resistance compared to a methoxy group at the same position.[2]

-

Glycosylation at the C-7 position can influence activity, with monoglycosides showing better effects than di- and triglycosides in reversing drug resistance.[2]

Antioxidant Activity

The radical scavenging potential of trimethoxyflavone analogs is another area of intense investigation. Structural modifications, such as fluorination, have been shown to enhance this activity.

| Compound/Analog | Assay | Activity (EC₅₀ in µg/mL) | Reference |

| 3',4',5'-Trimethoxyflavone (1) | DPPH | 71 | [4] |